4-Phenoxybenzene-1-carboximidamide
Description
4-Phenoxybenzene-1-carboximidamide is a carboximidamide derivative featuring a phenoxy-substituted benzene core. Its molecular structure includes a carboximidamide group (–C(=NH)NH₂) at position 1 and a phenoxy group (–O–C₆H₅) at position 4 of the benzene ring. The compound is often synthesized as a hydrochloride salt (e.g., this compound hydrochloride, CAS Ref: 3D-ZEA50108) to enhance solubility and stability for research applications . It serves as a building block in medicinal chemistry, particularly in developing inhibitors or modulators targeting enzymes or receptors due to its aromatic and amidine functionalities.
Properties
IUPAC Name |
4-phenoxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H,(H3,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGXTOAUYDWSLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxybenzene-1-carboximidamide typically involves the reaction of 4-phenoxybenzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and yield of the compound. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxybenzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-Phenoxybenzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenoxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Key Properties
Functional Group Impact on Properties
- Fluorine’s electronegativity may also enhance binding affinity to hydrophobic pockets in enzymes.
- Benzyloxy vs. Phenoxy Groups: While 4-(Benzyloxy)benzimidamide hydrochloride shares a similar aromatic scaffold, the benzyl group’s susceptibility to oxidative metabolism reduces its in vivo stability compared to the phenoxy group in this compound.
Hydroxymethyl Substitution :
The hydroxymethyl group in introduces polarity, improving aqueous solubility. This modification is advantageous for prodrug strategies where rapid systemic absorption is required.Complex Heterocyclic Additions :
The sulfanyl-dihydropyrimidinyl group in suggests targeting of enzymes like dihydrofolate reductase (DHFR), leveraging hydrogen bonding and π-π stacking interactions.
Limitations and Contradictions in Available Data
Missing Physicochemical Data :
Several compounds (e.g., ) lack reported melting points, solubility profiles, or logP values, limiting direct comparison of their pharmacokinetic properties.- Synthetic Accessibility: The hydrochloride salt form of this compound is commercially available at high cost (€463/50mg), whereas analogs like are less explored industrially.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
